5-Methylsulfanylpent-1-yne
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Overview
Description
5-Methylsulfanylpent-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a methylsulfanyl group attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanylpent-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-4-pentene and sodium thiomethoxide.
Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-Methylsulfanylpentane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 5-Methylsulfanylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Methylsulfanylpent-1-yne is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is employed in the development of novel materials with unique properties, such as conductive polymers.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Methylsulfanylpent-1-yne involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The triple bond in the pent-1-yne backbone provides a site for addition reactions, allowing the compound to form new bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
4-Pentenyl methyl sulfide: Similar structure but with a different position of the double bond.
Pent-4-enyl methyl sulfide: Similar structure but with a different position of the double bond.
Uniqueness
5-Methylsulfanylpent-1-yne is unique due to the presence of both a methylsulfanyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity, making it a versatile compound for various applications in organic synthesis and catalysis.
Properties
IUPAC Name |
5-methylsulfanylpent-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXINKQHWUNELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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